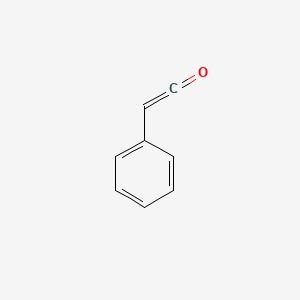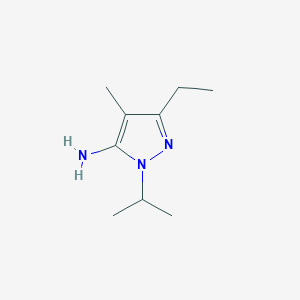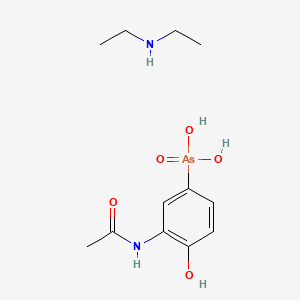
Acetarsone diethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetarsone diethylamine salt, also known as arsonic acid, (3-(acetylamino)-4-hydroxyphenyl)-, compound with N-ethylethanamine (1:1), is a pentavalent arsenical compound. It has been used as an anti-infective agent with antiprotozoal and antihelmintic properties. This compound was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetarsone diethylamine salt involves several steps. Initially, 4-chloroaniline is dissolved in concentrated hydrochloric acid and water, followed by diazotization. Sodium arsenite is then introduced into the diazo solution, and the mixture is heated to 70°C. The resulting 4-chlorophenylarsonic acid is further processed to obtain 4-hydroxy-3-nitrophenylarsonic acid, which is then reduced to 3-amino-4-hydroxyphenylarsonic acid. Finally, this compound is acetylated to produce N-acetyl-4-hydroxy-m-arsanilic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Acetarsone diethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the pentavalent arsenic to trivalent arsenic.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, which can be further processed for different applications .
科学的研究の応用
Acetarsone diethylamine salt has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan infections and its potential use in treating parasitic diseases.
Medicine: Historically used to treat diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.
作用機序
The exact mechanism of action of acetarsone diethylamine salt is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in infective microorganisms, forming lethal As-S bonds. This binding impairs the function of the proteins, ultimately killing the microorganism .
類似化合物との比較
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic and has a similar mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsone diethylamine salt is unique due to its specific structure, which allows it to form stable complexes with proteins in microorganisms. This property makes it particularly effective against certain protozoan infections .
特性
CAS番号 |
534-33-8 |
|---|---|
分子式 |
C12H21AsN2O5 |
分子量 |
348.23 g/mol |
IUPAC名 |
(3-acetamido-4-hydroxyphenyl)arsonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10AsNO5.C4H11N/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-3-5-4-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);5H,3-4H2,1-2H3 |
InChIキー |
STEOHWLXOZVVIU-UHFFFAOYSA-N |
正規SMILES |
CCNCC.CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)

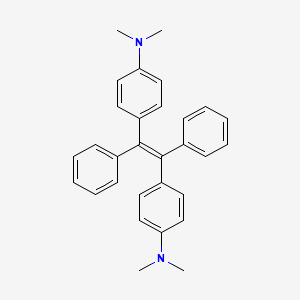

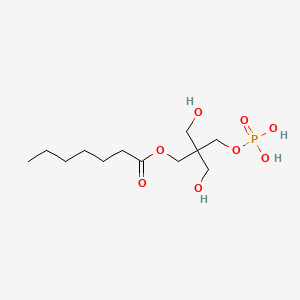

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
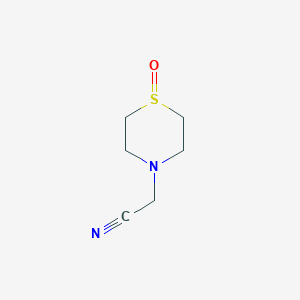
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
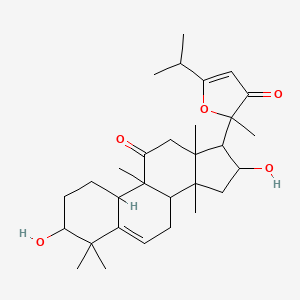
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
